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Compound of Interest

Compound Name: 5,7-Dioxooctanoic acid

CAS No.: 51568-19-5

Cat. No.: B1616537 Get Quote

Abstract & Scientific Context
5,7-Dioxooctanoic acid (CAS 51568-19-5), a higher homolog of the potent heme biosynthesis

inhibitor succinylacetone (4,6-dioxoheptanoic acid), represents a critical structural motif in the

study of

-aminolevulinic acid dehydratase (ALAD) inhibition and porphyrin metabolism.[1] While
succinylacetone is widely documented, the synthesis of its C8-homolog requires precise control
over carbon chain extension to maintain the integrity of the 1,3-diketone pharmacophore.

This application note details a robust, laboratory-scale synthesis protocol for 5,7-
dioxooctanoic acid. Unlike methods relying on unstable aldehyde precursors, this protocol

utilizes the acylation of acetylacetone (2,4-pentanedione) with glutaric anhydride.[1] This route

ensures regiospecificity and high atom economy, leveraging the thermodynamic stability of the

cyclic anhydride to drive the C-acylation, followed by a retro-Claisen fragmentation to yield the

target molecule.

Strategic Synthesis Overview
The synthesis strategy is grounded in the Bertram-Walbaum acylation principle, adapted for

dicarboxylic anhydrides.[1] The process involves two distinct chemical phases:[2][3][4][5][6][7]

[8]
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Nucleophilic Ring Opening & C-Acylation: The enolate of acetylacetone attacks glutaric

anhydride.[1] This forms a tricarbonyl intermediate where the glutaric chain is attached to the

central carbon of the acetylacetone.

Hydrolytic Decarboxylation (Retro-Claisen): Under acidic conditions, the tricarbonyl

intermediate undergoes hydrolysis.[1] The steric and electronic instability of the tri-keto

system leads to the cleavage of one acetyl group (deacetylation), resulting in the final 5,7-

dioxo structure.[1]

Reaction Scheme
The following diagram illustrates the mechanistic pathway from starting materials to the final

product.
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Figure 1: Reaction pathway for the synthesis of 5,7-dioxooctanoic acid via anhydride

acylation.

Materials & Reagents
The following reagents are required for a standard 50 mmol scale synthesis. All chemicals

should be ACS grade or higher.[1]
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Component
CAS
Number

Mol. Weight Quantity Equivalents Role

Glutaric

Anhydride
108-55-4 114.10 g/mol 5.70 g 1.0 Electrophile

Acetylaceton

e
123-54-6 100.12 g/mol 5.50 g 1.1 Nucleophile

Pyridine 110-86-1 79.10 g/mol 10.0 mL
Solvent/Cat.

[1][8]
Base Catalyst

Toluene 108-88-3 92.14 g/mol 50.0 mL Solvent
Reaction

Medium

Hydrochloric

Acid (6N)
7647-01-0 36.46 g/mol 30.0 mL Excess

Hydrolysis

Agent

Ethyl Acetate 141-78-6 88.11 g/mol As needed Solvent Extraction

Experimental Protocol
Phase 1: Condensation and Acylation
Objective: Form the tricarbonyl intermediate by coupling glutaric anhydride with acetylacetone.

[1]

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser. Ensure the apparatus is dry and flushed with nitrogen to prevent premature

hydrolysis of the anhydride.

Dissolution: Add 5.70 g (50 mmol) of glutaric anhydride and 5.50 g (55 mmol) of

acetylacetone to the flask.

Catalyst Addition: Add 10 mL of anhydrous pyridine and 50 mL of toluene. The pyridine acts

as both a solvent and a base catalyst to generate the enolate of acetylacetone.

Reflux: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring. Maintain reflux

for 4 hours.
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Observation: The solution typically turns from colorless to yellow/orange, indicating the

formation of the conjugated enol intermediate.[1]

Concentration: After 4 hours, cool the reaction mixture to room temperature. Remove the

toluene and excess pyridine under reduced pressure (rotary evaporator) to yield a viscous

oily residue.[1]

Phase 2: Hydrolysis and Workup
Objective: Cleave the acetyl group to generate the final diketo-acid.[1]

Acidification: Suspend the oily residue in 30 mL of 6N HCl.

Hydrolysis: Heat the aqueous suspension to 90°C for 2 hours.

Mechanism:[1][9] This step induces the retro-Claisen cleavage of one acetyl group from

the tricarbonyl moiety, releasing acetic acid and forming the 5,7-dioxo skeleton.[1]

Extraction: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl

Acetate (3 x 40 mL).[1]

Washing: Combine the organic layers and wash with:

1 x 30 mL Brine (Saturated NaCl)

1 x 30 mL Water[1]

Drying: Dry the organic phase over anhydrous Sodium Sulfate (

).[1] Filter off the solids.[1][3]

Isolation: Concentrate the filtrate under reduced pressure. The crude product will solidify

upon cooling or standing.[1]

Phase 3: Purification[1]
Recrystallization: The crude solid is often slightly colored.[1] Recrystallize from a mixture of

Benzene/Petroleum Ether or Ethyl Acetate/Hexane (1:4).[1]
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Alternative: If the product is an oil (due to impurities), purify via silica gel column

chromatography using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50) with 1% Acetic

Acid to prevent tailing.[1]

Yield: Expected yield is 60-75% (approx. 5.1 - 6.4 g).[1]

Process Workflow Diagram
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Figure 2: Step-by-step operational workflow for the synthesis.
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Characterization & Analysis
The product exists in equilibrium between its keto and enol tautomers, which is characteristic of

1,3-diketones.[1]

Appearance: White to off-white crystalline solid.[1]

Melting Point: 68 - 72°C (Predicted/Observed range for homologs).[1]

1H NMR (CDCl3, 400 MHz):

12.0 (br s, 1H, COOH)[1]

5.5 (s, <1H, enol =CH-) [Tautomer dependent]

3.6 (s, 2H, -CO-CH2-CO-) [Keto form][1]

2.4 - 2.6 (m, 4H, -CH2-CH2-COOH)[1]

2.1 (s, 3H, -CH3)[1]

1.9 (m, 2H, central -CH2- of glutaric chain)[1]

Mass Spectrometry (ESI-): Calculated for

[M-H]-: 171.07.[1]

Safety & Handling
Glutaric Anhydride: Irritant.[1] Hydrolyzes to glutaric acid on contact with moisture.[1] Handle

in a fume hood.

Acetylacetone: Flammable liquid and vapor.[1] Harmful if swallowed.[1]

Pyridine: Noxious odor, toxic, and flammable.[1] Use only in a well-ventilated fume hood.[1]

Waste Disposal: Aqueous acidic waste should be neutralized before disposal.[1] Organic

solvents must be disposed of in non-halogenated waste containers.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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